

In-Vitro Anthelmintic Properties of Milbemycin A4 Oxime: A Technical Guide

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Compound of Interest

Compound Name: *Milbemycin A4 oxime*

Cat. No.: *B023078*

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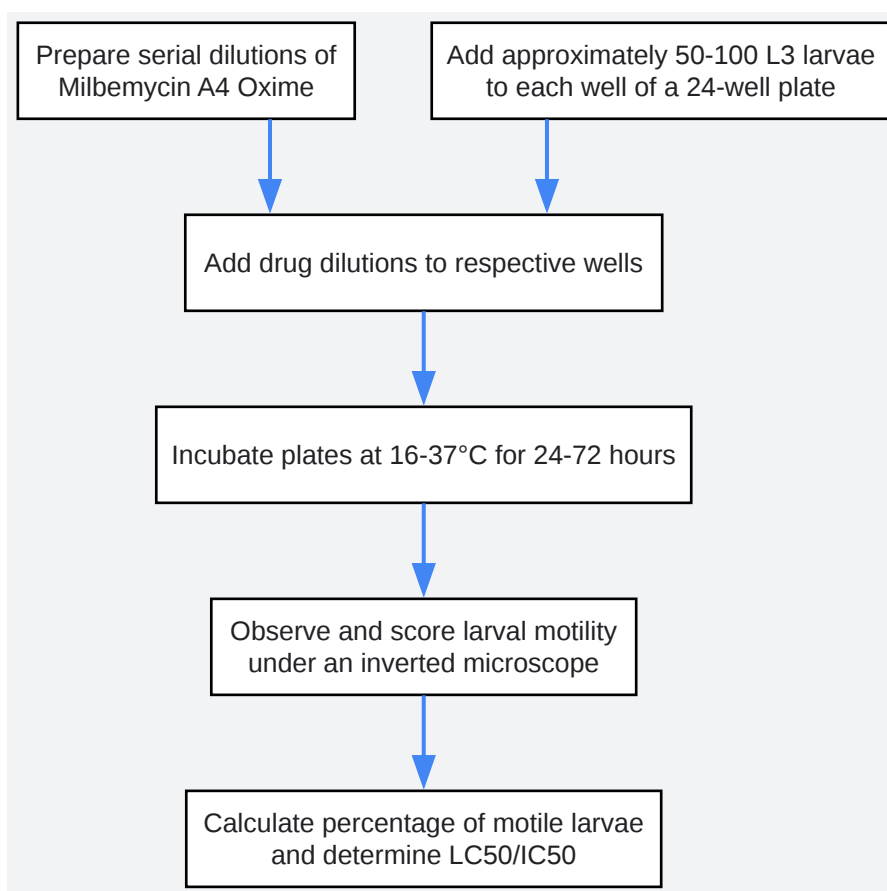
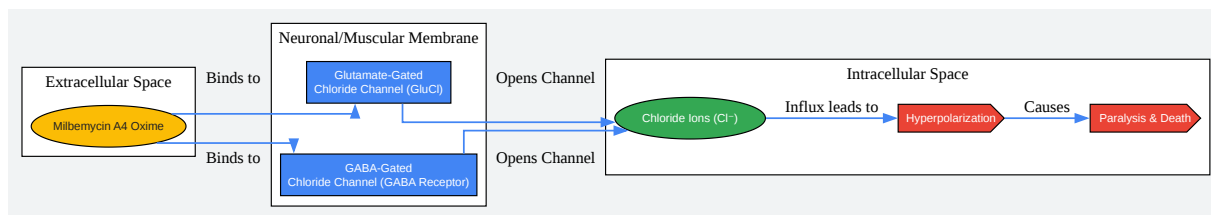
Introduction

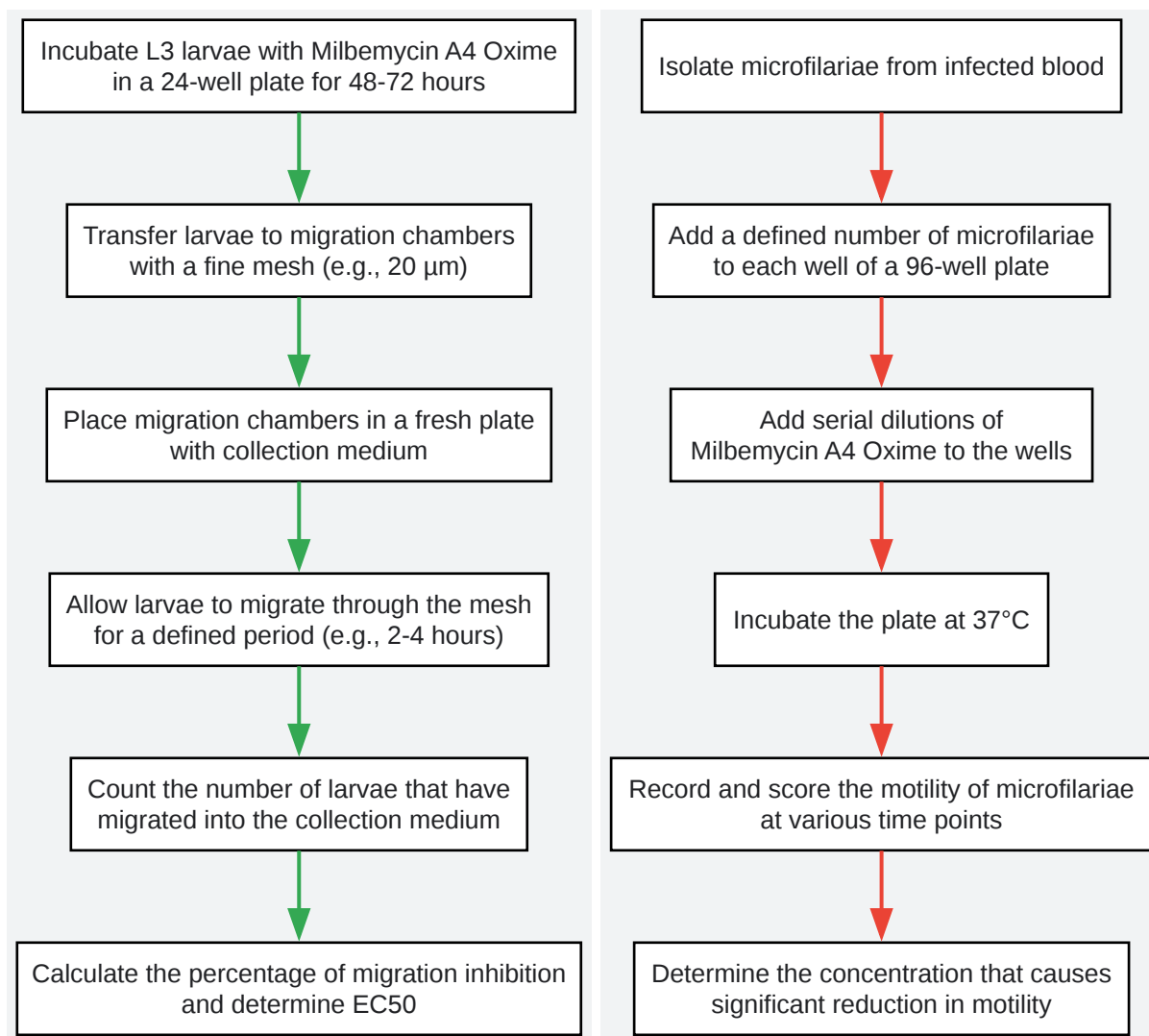
Milbemycin A4 oxime, a macrocyclic lactone, is a potent and broad-spectrum antiparasitic agent widely used in veterinary medicine. It is the major active component of milbemycin oxime, which also contains a smaller proportion of milbemycin A3 oxime.[1] This technical guide provides an in-depth overview of the in-vitro anthelmintic properties of **Milbemycin A4 oxime**, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action of **milbemycin A4 oxime** involves its interaction with glutamate-gated chloride channels (GluCl_s) and gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2][3][4] This interaction leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane.[3] This hyperpolarization inhibits the initiation and propagation of nerve signals, resulting in flaccid paralysis and eventual death of the parasite.[3] Mammalian species are generally unaffected due to the relative insensitivity of their GABA receptors and the absence of glutamate-gated chloride channels in their peripheral nervous system.

Signaling Pathway of Milbemycin A4 Oxime





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